![molecular formula C20H25N3O3S B5587300 4-[(dimethylamino)sulfonyl]-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide](/img/structure/B5587300.png)
4-[(dimethylamino)sulfonyl]-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds involves the formation of substituted benzamide/benzene sulfonamides through various chemical reactions. For instance, the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides as anti-inflammatory and anti-cancer agents demonstrates the complexity and versatility of sulfonamide synthesis processes (Gangapuram & Redda, 2009). These methods can potentially be adapted for synthesizing 4-[(dimethylamino)sulfonyl]-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide, emphasizing reductions and substitutions as key steps.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds often features significant interactions that influence their stability and reactivity. For example, the crystal structure of certain sulfonamide derivatives reveals hydrogen bonding and π-π stacking interactions, which are crucial for understanding the molecular configuration and stability of these compounds (Antony et al., 2019). These structural insights are essential for the detailed analysis of 4-[(dimethylamino)sulfonyl]-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide.
Chemical Reactions and Properties
Sulfonamide compounds participate in a variety of chemical reactions, leading to diverse biological and chemical properties. For instance, novel reactions of N-sulfonylamines with 3-dimethylamino-2H-azirines result in the competitive formation of thiadiazoles, oxathiazoles, and acrylamidines, showcasing the chemical versatility of sulfonamide-based compounds (Tornus, Schaumann*, & Adiwidjaja, 1996). This reactivity can be considered when exploring the chemical properties of 4-[(dimethylamino)sulfonyl]-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide.
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including melting points, solubility, and crystal structures, are critical for their application in various fields. For example, the synthesis and characterization of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides highlight the importance of understanding these properties for potential biological applications (Saeed et al., 2015). Analyzing the physical properties of 4-[(dimethylamino)sulfonyl]-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide is essential for assessing its usability and behavior in different environments.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-22(2)27(25,26)19-11-7-17(8-12-19)20(24)21-18-9-5-16(6-10-18)15-23-13-3-4-14-23/h5-12H,3-4,13-15H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEAABITICTPKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Dimethylsulfamoyl-N-(4-pyrrolidin-1-ylmethyl-phenyl)-benzamide |
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